An In-Depth Technical Guide to Carboxyrhodamine 110 PEG4-DBCO: Spectroscopic Properties and Bio-conjugation Applications
An In-Depth Technical Guide to Carboxyrhodamine 110 PEG4-DBCO: Spectroscopic Properties and Bio-conjugation Applications
This guide provides a comprehensive technical overview of Carboxyrhodamine 110 PEG4-DBCO, a fluorescent probe of significant interest in modern biological research and drug development. We will delve into its core spectroscopic characteristics, the functional roles of its constituent parts, and provide a validated protocol for its application in bio-conjugation.
Introduction to the Molecular Architecture and its Functional Significance
Carboxyrhodamine 110 PEG4-DBCO is a multi-component molecular tool engineered for high-performance fluorescence labeling. Understanding the contribution of each component is critical to appreciating its utility and optimizing its performance in experimental settings.
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Carboxyrhodamine 110 (CR110) Core: The fluorophore at the heart of this molecule is Carboxyrhodamine 110. It is renowned for its bright green fluorescence, high photostability, and notable insensitivity to pH fluctuations in the physiological range of 4 to 9.[1][2] This makes it a robust and reliable reporter for a wide array of biological assays, offering a significant advantage over pH-sensitive dyes like fluorescein.[1]
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Polyethylene Glycol (PEG4) Linker: A four-unit polyethylene glycol (PEG) spacer is incorporated to enhance the molecule's aqueous solubility and stability.[3] This hydrophilic linker also provides a flexible connection that minimizes steric hindrance, which is crucial when labeling large biomolecules, ensuring that the fluorescent tag does not interfere with the biological activity of the target.[4] The PEG4 spacer can also reduce aggregation, a common issue with fluorescent dyes that can lead to self-quenching and diminished signal.[5]
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Dibenzocyclooctyne (DBCO) Group: The DBCO moiety is the reactive handle for bio-conjugation. It is a key component in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[6][7] This reaction is highly specific and bio-orthogonal, meaning it can proceed efficiently within a complex biological system without interfering with native biochemical processes.[8] The reaction between a DBCO group and an azide is rapid and forms a stable triazole linkage under mild, aqueous conditions, making it ideal for labeling sensitive biological targets.[9][10]
Spectroscopic Profile of Carboxyrhodamine 110 PEG4-DBCO
The fluorescence properties of a dye are paramount to its utility. Here, we detail the excitation and emission characteristics of Carboxyrhodamine 110 PEG4-DBCO.
Excitation and Emission Spectra
The core Carboxyrhodamine 110 fluorophore dictates the spectral properties of the entire conjugate. While the PEG4 and DBCO moieties are essential for its functionality in labeling, they do not significantly alter the excitation and emission profile of the CR110 core.
The excitation maximum for Carboxyrhodamine 110 and its derivatives is typically around 499-502 nm, with an emission maximum in the range of 522-527 nm.[1][11][12] This positions it squarely in the green portion of the visible spectrum, making it compatible with common excitation sources like the 488 nm line of an argon-ion laser and standard FITC filter sets.[2]
Quantitative Spectroscopic Data
For precise experimental design and data analysis, the following quantitative parameters are essential.
| Spectroscopic Property | Value | Source |
| Excitation Maximum (λex) | ~501 nm | [13][14] |
| Emission Maximum (λem) | ~523-526 nm | [13][14] |
| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | [13][14] |
| Recommended Excitation Source | 488 nm laser line | [2] |
| Recommended Filter Set | Standard FITC | [2] |
Note: The exact excitation and emission maxima can be influenced by the solvent environment.[15][16] While rhodamine dyes are generally less sensitive to solvent effects than some other fluorophores, it is always best practice to characterize the spectral properties in the specific buffer system being used for the experiment.[17][18]
Experimental Workflow: Labeling of Azide-Modified Biomolecules
The primary application of Carboxyrhodamine 110 PEG4-DBCO is the targeted labeling of biomolecules that have been functionalized with an azide group. The following protocol provides a robust, self-validating methodology for this process.
Principle of the Labeling Reaction
The labeling strategy is based on the highly efficient and specific copper-free click chemistry reaction between the DBCO group on the dye and an azide group on the target biomolecule. This strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for in-vivo and other sensitive applications.[7]
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow.
Detailed Step-by-Step Protocol
This protocol is a general guideline for labeling an azide-modified protein. Optimization may be required for specific applications and biomolecules.
Materials Required:
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Carboxyrhodamine 110 PEG4-DBCO
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Azide-modified biomolecule (e.g., protein) in an azide-free buffer (e.g., PBS, pH 7.2-7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns or other suitable purification media
-
Reaction tubes
Procedure:
-
Prepare the Biomolecule Solution:
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Prepare the Dye Stock Solution:
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Labeling Reaction:
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Add a 1.5- to 10-fold molar excess of the Carboxyrhodamine 110 PEG4-DBCO stock solution to the biomolecule solution.[20] The optimal molar ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[20]
-
-
Purification of the Labeled Biomolecule:
-
Remove the unreacted dye using a spin desalting column or another appropriate method like dialysis. This step is critical to reduce background fluorescence from the free dye.
-
-
Storage:
-
Store the purified, labeled biomolecule at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
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Workflow Visualization
Caption: Step-by-step experimental workflow for biomolecule labeling.
Conclusion and Future Perspectives
Carboxyrhodamine 110 PEG4-DBCO stands out as a superior fluorescent probe for a multitude of applications in life sciences. Its combination of a highly photostable and pH-insensitive fluorophore with a biocompatible and efficient copper-free click chemistry handle makes it an invaluable tool for researchers. The thoughtful inclusion of a PEG linker further enhances its utility by improving solubility and minimizing steric effects. As the demand for precise and non-perturbative labeling in complex biological systems continues to grow, the importance of well-designed molecular probes like Carboxyrhodamine 110 PEG4-DBCO will undoubtedly increase.
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AxisPharm. Carboxyrhodamine 110-PEG4-DBCO. [Link]
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Jena Bioscience. DBCO-PEG 4 -5/6-Carboxyrhodamine 110. [Link]
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Makarov, V. V., et al. (2018). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. PLoS ONE, 13(5), e0197228. [Link]
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Cell Signalling Technology. Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. [Link]
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ResearchGate. Effect of Some Solvents on Spectroscopic Properties of Rhodamine 3GO Dye. [Link]
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Interchim. Copper-free Click Chemistry (DBCO reagents). [Link]
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Kumar, R. (2023). A Study the Techniques of Spectroscopic and effects of Solvents on Rhodamine. International Journal of All Research Education and Scientific Methods, 11(9), 123-127. [Link]
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Zehentbauer, F. M., et al. (2014). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 147-151. [Link]
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